N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of CbzCl with THF at -20 °C. This is followed by the reaction with n-BuLi in THF, which is then brought to room temperature. The mixture is then refluxed with EtOH/H2O (9:1). The next step involves the reaction with MsCl and NEt3 in CH2Cl2, which is then brought to room temperature. The mixture is then reacted with potassium phthalimide in CH3CN. The final steps involve the reaction with N,N¢-carbonyldiimidazole (CDI), DMAP in THF under reflux conditions, and then with MeNH2 in MeOH under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallography . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis
The chemical reactions of this compound have been studied extensively. For example, within the chloropyridine derivatives, the compound showed a 40-fold weaker potency compared with 5, and 26 (IC50 94 nM) was even less potent .Physical and Chemical Properties Analysis
The compound has a molecular weight of 435.89 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-7-14(18)16(2)10-13-11-17(15(19)20-13)12-8-5-4-6-9-12/h4-6,8-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHOPHMDMMIUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CC1CN(C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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